4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol
Overview
Description
4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol is a chemical compound with the molecular formula C13H28N2O and a molecular weight of 228.38 g/mol. This compound is characterized by its complex structure, which includes a piperidine ring and a pentan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol typically involves multiple steps, starting with the reaction of 1-methylpiperidin-4-amine with appropriate reagents to introduce the dimethyl groups and the pentan-2-ol moiety. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is likely produced through large-scale chemical synthesis, involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, interacting with various biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol is similar to other compounds with piperidine and pentan-2-ol moieties, such as 3,3-dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea and 4,4-dimethyl-1-(2-methylpiperidin-4-yl)piperidine
Comparison with Similar Compounds
3,3-Dimethyl-1-[(1-methylpiperidin-4-yl)methyl]urea
4,4-Dimethyl-1-(2-methylpiperidin-4-yl)piperidine
1-(1-Methylpiperidin-4-yl)piperidin-4-amine
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Properties
IUPAC Name |
4,4-dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-13(2,3)9-12(16)10-14-11-5-7-15(4)8-6-11/h11-12,14,16H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZWMYOSKDNUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC1CCN(CC1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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